molecular formula C21H22N4O4S3 B2404897 (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide CAS No. 637318-68-4

(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

Cat. No.: B2404897
CAS No.: 637318-68-4
M. Wt: 490.61
InChI Key: WUEYQASQOGAEFI-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-ylmethylene moiety, which is a common structure in many organic compounds . It also has a 2-thioxothiazolidin-3-yl group and a 5-ethyl-1,3,4-thiadiazol-2-yl group. These groups could potentially contribute to the compound’s reactivity and properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it’s used. The presence of various functional groups suggests that it could participate in a variety of reactions .

Scientific Research Applications

Potential Anti-Cancer Agent

(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide and its analogs have shown potential as anti-cancer agents. Research indicates that these compounds, particularly the carborane-based derivatives, are effective against various cancer cell lines such as MDA-MB-468, SW480, and Mahlavu, suggesting their utility in cancer chemotherapy (Hsu et al., 2020).

Antipsychotic and Anticonvulsant Potential

Compounds structurally similar to this compound have been synthesized and evaluated for their antipsychotic and anticonvulsant activities. These findings highlight the potential of such compounds in the treatment of neurological disorders (Kaur et al., 2012).

Antimicrobial Properties

Various derivatives of this compound have been shown to possess antimicrobial properties. This indicates the potential application of these compounds in developing new antimicrobial drugs (Alegaon & Alagawadi, 2011).

Application in Molecular Docking Studies

These compounds have also been used in molecular docking studies to elucidate their interaction mechanisms with biological targets. Such research is crucial in the development of targeted therapies for various diseases (Horishny et al., 2022).

Properties

IUPAC Name

6-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S3/c1-2-18-23-24-20(32-18)22-17(26)6-4-3-5-9-25-19(27)16(31-21(25)30)11-13-7-8-14-15(10-13)29-12-28-14/h7-8,10-11H,2-6,9,12H2,1H3,(H,22,24,26)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEYQASQOGAEFI-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCCCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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